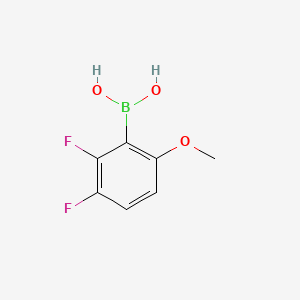

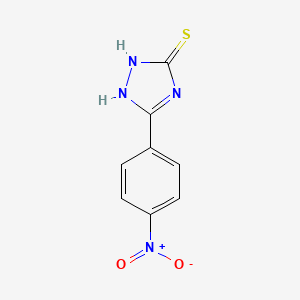

2,3-Difluoro-6-methoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

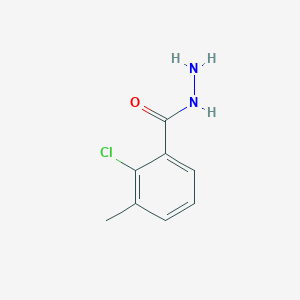

2,3-Difluoro-6-methoxyphenylboronic acid (DFMPA) is a boronic acid derivative that is used in various laboratory settings for a variety of purposes. It has become increasingly popular due to its versatility and ease of synthesis. DFMPA is a colorless, crystalline solid that is soluble in most organic solvents and has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Molecular Interactions

Research by Cyrański et al. (2012) explores the crystal structures of ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid, highlighting their potential in designing novel boronic acids for crystal engineering. This study underlines the significance of disubstituted phenylboronic acids in achieving monomeric structures in crystals, which can enhance molecular packing diversity and interaction types in solid-state chemistry (Cyrański et al., 2012).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) discuss the supramolecular assemblies of phenylboronic and 4-methoxyphenylboronic acids, demonstrating the formation of hydrogen bonds between boronic acids and nitrogen atoms, which is critical in the design and synthesis of supramolecular structures. This research indicates the utility of methoxy-substituted phenylboronic acids in constructing complex molecular assemblies (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

A study by Geethanjali, Nagaraja, and Melavanki (2015) investigates the fluorescence quenching mechanisms of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. The findings reveal insights into static quenching mechanisms and the diffusion-limited reactions of these compounds, suggesting their potential applications in fluorescence-based sensors and studies of molecular interactions (Geethanjali et al., 2015).

Catalysis and Organic Synthesis

Berhal et al. (2011) describe the use of arylboronic acids in rhodium-catalyzed asymmetric 1,4-additions, achieving high yields and enantioselectivity. This research exemplifies the role of boronic acids in facilitating asymmetric synthesis, crucial for producing chiral molecules with applications in pharmaceuticals and materials science (Berhal et al., 2011).

Photonics and Material Properties

Huang et al. (2018) demonstrate how methoxy-substituted difluoroboron dibenzoylmethane complexes can be modified to significantly enhance their triplet quantum yield, showing the potential of such modifications in applications like imaging and sensing. This suggests that derivatives of phenylboronic acids, including those with difluoro and methoxy groups, may contribute to the development of advanced photonic materials (Huang et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 2,3-Difluoro-6-methoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The reaction can be used to join two carbon-containing fragments in a way that is mild and tolerant of various functional groups . The use of this compound in this reaction can therefore affect a wide range of downstream synthetic processes.

Pharmacokinetics

The compound is solid at room temperature and has a melting point of 120-140°c These properties suggest that the compound may have good stability and could potentially be formulated into a variety of dosage forms

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can all affect the yield and selectivity of the reaction . Additionally, the compound must be stored at 4°C to maintain its stability .

Eigenschaften

IUPAC Name |

(2,3-difluoro-6-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBPDRQHIEPBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402540 |

Source

|

| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957061-21-1 |

Source

|

| Record name | B-(2,3-Difluoro-6-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

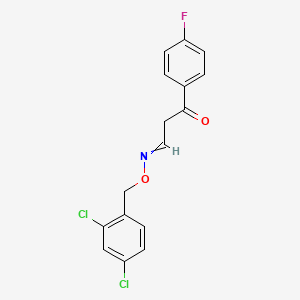

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

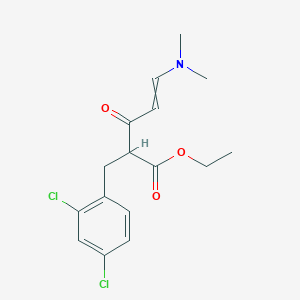

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

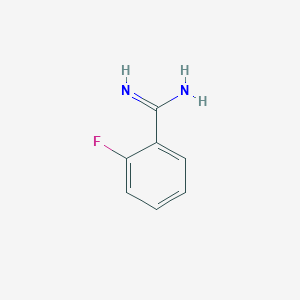

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)